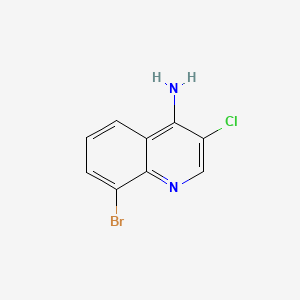

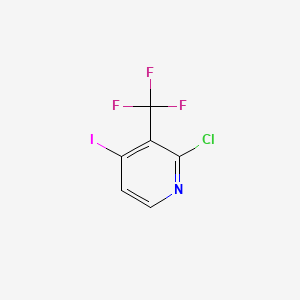

1-Chloro-6-methylisoquinoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

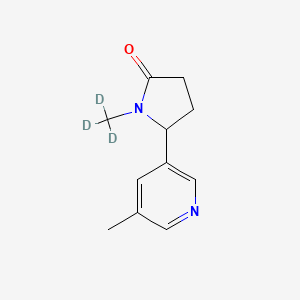

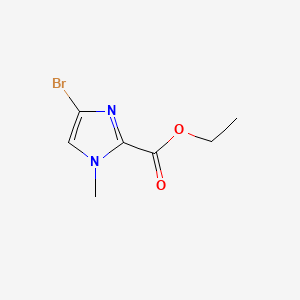

1-Chloro-6-methylisoquinoline-5-carboxylic acid, abbreviated as CMICA, is a small molecule that has been studied extensively for its potential to act as a therapeutic agent in the treatment of various diseases. It has been found to have a variety of biochemical and physiological effects, making it an attractive candidate for medical research.

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

1-Chloro-6-methylisoquinoline-5-carboxylic acid is a key intermediate in the synthesis of various isoquinoline derivatives. These derivatives have been explored for their potential as prolylhydroxylase inhibitor drug candidates, among other applications. The gas-phase reactions of bisubstituted isoquinolines, including the formation of carboxylic acids after collision-induced dissociation in mass spectrometry, highlight its utility in studying drug metabolites and synthetic pathways (Thevis et al., 2008).

Role in Antitubercular Activity

Research has also demonstrated the significance of isoquinoline derivatives, synthesized using 1-Chloro-6-methylisoquinoline-5-carboxylic acid, in developing antitubercular agents. Novel compounds synthesized from this acid exhibited promising antitubercular activity against Mycobacterium tuberculosis, highlighting its potential in addressing tuberculosis (Marvadi et al., 2020).

Advancements in Synthetic Methodologies

Further research into the synthesis of isoquinoline derivatives showcases advancements in synthetic methodologies. Improved synthetic routes to derivatives of 1-Chloro-6-methylisoquinoline-5-carboxylic acid have been reported, offering better yields, reduced hazards, and enhanced reproducibility compared to traditional methods (Zheng et al., 2009). This underscores its importance in the development of more efficient and safer chemical syntheses.

Pharmaceutical Applications

Isoquinoline derivatives synthesized from 1-Chloro-6-methylisoquinoline-5-carboxylic acid have been evaluated for their pharmaceutical applications, particularly in antineoplastic activity. Studies on various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones derived from it have shown antineoplastic activity in mouse models, indicating its role in cancer research and therapy development (Liu et al., 1995).

Future Directions

properties

IUPAC Name |

1-chloro-6-methylisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(9(6)11(14)15)4-5-13-10(8)12/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAFNWYTPLCECP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676730 |

Source

|

| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

CAS RN |

1245643-02-0 |

Source

|

| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)